4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Overview
Description
4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a variety of functional groups, including an acetylphenyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a piperazine carboxamide
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and channels, including nmdar channels and voltage-gated sodium channels .
Mode of Action
It has been suggested that similar compounds can act as antagonists of the nmdar channel and inhibitors of voltage-gated sodium channels .
Biochemical Pathways
The inhibition of voltage-gated sodium channels and antagonism of nmdar channels can impact neuronal signaling and neurotransmission .
Pharmacokinetics
It is known that similar compounds can be hydrolyzed to benzoic acid in the body . This suggests that the compound may undergo metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have anticonvulsant activity in mice and rabbits , suggesting potential neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Pyrrolidin-3-yl Group: This involves the formation of a pyrrolidine ring, which can be synthesized through various methods, including cyclization reactions.
Coupling Reactions: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the pyrrolidin-3-yl group and the piperazine carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylphenyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or immunological pathways.
Materials Science: The dihydrobenzo[b][1,4]dioxin moiety can be used in the design of organic light-emitting devices (OLEDs) due to its electronic properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydrobenzo[b][1,4]dioxin-6-ylboronic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 2-AMINO-1-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-ETHANONE
Uniqueness
4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-17(30)18-2-4-20(5-3-18)27-8-10-28(11-9-27)25(32)26-19-14-24(31)29(16-19)21-6-7-22-23(15-21)34-13-12-33-22/h2-7,15,19H,8-14,16H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHUOOFFAEVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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